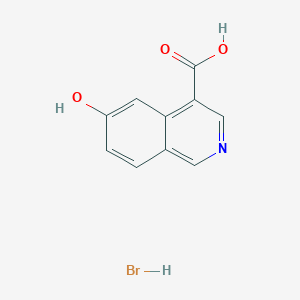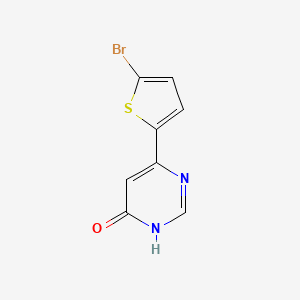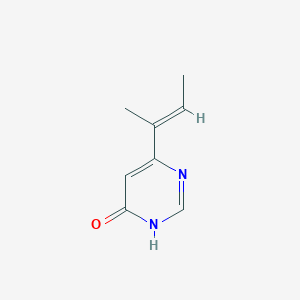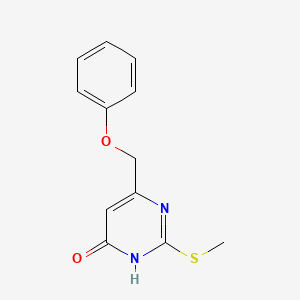
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide could potentially be used in this context.
- Methods of Application or Experimental Procedures: In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application in Nanotechnology
- Specific Scientific Field: Nanotechnology
- Summary of the Application: Carboxylic acids, such as 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide, can be used in nanotechnology for the modification of surfaces of nanoparticles and nanostructures .
- Methods of Application or Experimental Procedures: Carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The specific methods and procedures would depend on the type of nanoparticle or nanostructure being modified.
- Results or Outcomes: The use of carboxylic acids in nanotechnology can lead to improved dispersion and incorporation of nanoparticles, which can enhance the performance of nanomaterials in various applications .
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: Carboxylic acids can be used in the synthesis of polymers, both synthetic and natural .
- Methods of Application or Experimental Procedures: Carboxylic acids can be used as monomers, additives, catalysts, etc., in the synthesis of polymers . The specific methods and procedures would depend on the type of polymer being synthesized.
- Results or Outcomes: The use of carboxylic acids in polymer science can lead to the synthesis of a wide range of polymers with diverse properties, suitable for various applications .
Application in Drug Synthesis
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide can be used in the synthesis of various drugs.
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the type of drug being synthesized.
- Results or Outcomes: The use of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide in drug synthesis can lead to the production of a wide range of pharmaceuticals with diverse properties.
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide can be used in the development of new materials.
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the type of material being developed.
- Results or Outcomes: The use of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide in material science can lead to the development of new materials with unique properties.
Propiedades
IUPAC Name |
6-hydroxyisoquinoline-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-5,12H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWYOINPKMPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1O)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)


![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)




